![molecular formula C18H14O3 B14783489 6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)
6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione is a complex organic compound that belongs to the class of naphthopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione typically involves the reaction of naphthoquinone derivatives with alkynes under specific conditions. One common method is the hexadehydro-Diels–Alder reaction, which involves the formation of multiple C–C bonds and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . This reaction is often carried out in the presence of catalysts such as cobalt or palladium to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-(1-hexyn-1-yl)-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
- 6,13-Di(1-hexyn-1-yl)pentacene
Uniqueness
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione is unique due to its specific structural features and the presence of both alkyne and naphthopyran moieties.
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
8-hex-1-ynyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C18H14O3/c1-2-3-4-5-7-12-10-11-15-16-13(12)8-6-9-14(16)17(19)21-18(15)20/h6,8-11H,2-4H2,1H3 |
Clave InChI |
KWHSXVCFKOPOSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





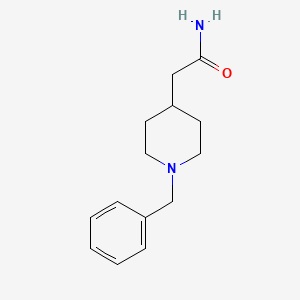
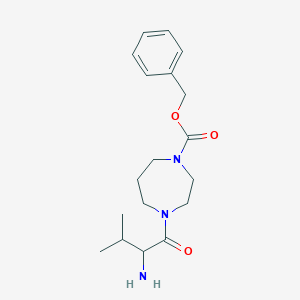
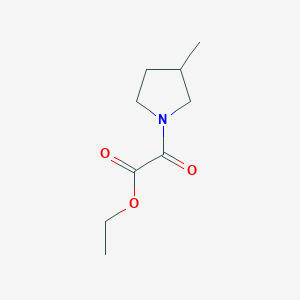
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)

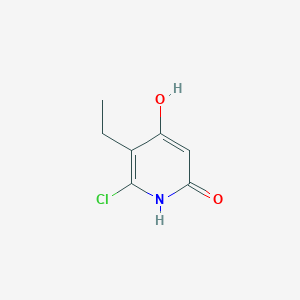
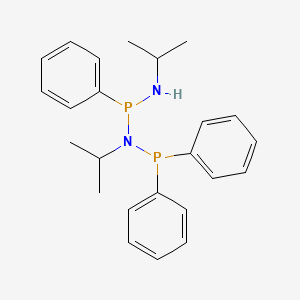
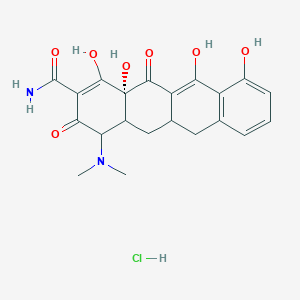
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
